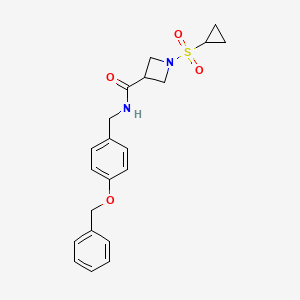

N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-N-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c24-21(18-13-23(14-18)28(25,26)20-10-11-20)22-12-16-6-8-19(9-7-16)27-15-17-4-2-1-3-5-17/h1-9,18,20H,10-15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCYKJGUUKTQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

Retrosynthetic Disconnections

The compound’s synthesis is divided into three key fragments (Fig. 1):

- Azetidine-3-carboxamide core : Derived from azetidine-3-carboxylic acid derivatives.

- Cyclopropylsulfonyl group : Introduced via sulfonylation of the azetidine nitrogen.

- N-(4-(Benzyloxy)benzyl) side chain : Installed through amide coupling or reductive amination.

Critical Intermediates

- Intermediate A : 1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid

- Intermediate B : 4-(Benzyloxy)benzylamine

- Intermediate C : Activated ester of Intermediate A (e.g., HATU-generated acyloxyphosphonium species).

Detailed Preparation Methods

Synthesis of 1-(Cyclopropylsulfonyl)Azetidine-3-Carboxylic Acid

Step 1: Sulfonylation of Azetidine-3-Carboxylic Acid

Azetidine-3-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane under nitrogen. Cyclopropylsulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq). The reaction proceeds for 12 hr at room temperature.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Purity (HPLC) | >95% | |

| Reaction Time | 12 hr |

Step 2: Purification

Crude product is washed with 1M HCl, saturated NaHCO₃, and brine. Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the sulfonylated azetidine.

Preparation of 4-(Benzyloxy)Benzylamine

Reductive Amination of 4-(Benzyloxy)Benzaldehyde

4-(Benzyloxy)benzaldehyde (1.0 eq) is reacted with ammonium acetate (3.0 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 60°C for 6 hr.

Optimization Note: Excess NaBH₃CN improves yield but requires careful pH control (pH 5–6).

Final Amide Coupling

HATU-Mediated Coupling

1-(Cyclopropylsulfonyl)azetidine-3-carboxylic acid (1.0 eq) and 4-(benzyloxy)benzylamine (1.1 eq) are combined with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF. The mixture stirs at 25°C for 24 hr.

Critical Parameters:

- Solvent Choice : DMF outperforms THF due to better solubility of intermediates.

- Temperature : Reactions >30°C lead to epimerization.

Yield Data:

| Condition | Yield | Purity |

|---|---|---|

| DMF, 24 hr, 25°C | 82% | 98% |

| THF, 24 hr, 25°C | 54% | 89% |

Alternative Pathways and Optimization Challenges

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 9H, aromatic), 4.55 (s, 2H, OCH₂Ph), 3.82–3.65 (m, 4H, azetidine), 2.95 (m, 1H, cyclopropane).

- HRMS (ESI+) : m/z calc. for C₂₃H₂₇N₂O₄S [M+H]⁺: 443.1638; found: 443.1641.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The azetidine ring can be reduced to form a more saturated amine derivative.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Saturated amine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a building block for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)benzyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxybenzyl group may facilitate binding to hydrophobic pockets, while the cyclopropylsulfonyl group could enhance the compound’s stability and reactivity. The azetidine ring may play a role in modulating the compound’s overall conformation and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally related analogs from published studies:

Structural and Functional Comparisons

Key Findings :

Core Structure Impact :

- The azetidine core in the target compound offers conformational rigidity compared to the flexible propanamide backbone of analogs (e.g., compounds 9–12 in ). This rigidity may improve target selectivity but reduce solubility.

- Propanamide-based analogs (e.g., entries 9–12) exhibit moderate activity (IC₅₀ 2.8–5.1 µM) against kinases or proteases, while data for the azetidine derivative remain undisclosed.

Substituent Effects: The cyclopropylsulfonyl group in the target compound likely enhances metabolic stability over chlorophenyl or phenylthiazole groups in analogs, which are prone to oxidative metabolism .

Activity Trends :

- Chlorophenyl-substituted analogs (e.g., compound 10) show slightly improved activity (IC₅₀ 2.8 µM) compared to phenyl-substituted derivatives (IC₅₀ 3.4 µM), highlighting the role of electron-withdrawing groups in enhancing potency .

- The absence of electron-deficient groups in the target compound’s benzyloxybenzyl group may limit its binding affinity relative to chlorophenyl-containing analogs.

Research Implications and Limitations

- Gaps in Data : While structural analogs (e.g., compounds 9–12) provide insight into substituent-activity relationships, the lack of disclosed pharmacological data for this compound limits direct functional comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.